2-Fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-(2-hydroxypropan-2-yl)benzamide
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Overview
Description
2-Fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-(2-hydroxypropan-2-yl)benzamide is a complex organic compound that features multiple functional groups, including fluorine atoms, a boronate ester, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-(2-hydroxypropan-2-yl)benzamide typically involves multiple steps, including the formation of the boronate ester and the subsequent coupling with the benzamide derivative. Common reagents used in these reactions include fluorinating agents, boronic acids, and coupling catalysts such as palladium complexes. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-(2-hydroxypropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules. Its fluorine atoms can enhance the compound’s stability and bioavailability.
Medicine
In medicine, derivatives of this compound may be investigated for their potential therapeutic properties. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates, making them more effective in treating diseases.
Industry
In industrial applications, the compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-(2-hydroxypropan-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s fluorine atoms can enhance its binding affinity and selectivity, leading to more potent effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated benzamides and boronate esters, such as:
- 2-Fluoro-N-(5-fluoro-2-methylphenyl)-4-(2-hydroxypropan-2-yl)benzamide
- N-(5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-(2-hydroxypropan-2-yl)benzamide
Uniqueness
What sets 2-Fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-(2-hydroxypropan-2-yl)benzamide apart is its combination of fluorine atoms and a boronate ester within the same molecule. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C23H28BF2NO4 |
---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
2-fluoro-N-[5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-(2-hydroxypropan-2-yl)benzamide |
InChI |
InChI=1S/C23H28BF2NO4/c1-13-17(24-30-22(4,5)23(6,7)31-24)11-15(25)12-19(13)27-20(28)16-9-8-14(10-18(16)26)21(2,3)29/h8-12,29H,1-7H3,(H,27,28) |
InChI Key |
ZKMMAFVSDDIXOT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)NC(=O)C3=C(C=C(C=C3)C(C)(C)O)F)F |
Origin of Product |
United States |
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